molecular formula C23H27N3O2 B11234381 2'-(2-methylpropyl)-1'-oxo-N-(pyridin-4-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methylpropyl)-1'-oxo-N-(pyridin-4-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11234381
M. Wt: 377.5 g/mol
InChI Key: KMRRRWHADJLAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of spirocyclic isoquinoline derivatives characterized by a unique spiro[cyclopentane-1,3'-isoquinoline] core. Its structure features:

  • 2'-(2-methylpropyl): An isobutyl substituent at the 2' position of the isoquinoline ring.
  • N-(pyridin-4-yl) carboxamide: A pyridine ring attached via a carboxamide group at the 4' position.
  • 1'-oxo functionality: A ketone group at the 1' position.

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

2-(2-methylpropyl)-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C23H27N3O2/c1-16(2)15-26-22(28)19-8-4-3-7-18(19)20(23(26)11-5-6-12-23)21(27)25-17-9-13-24-14-10-17/h3-4,7-10,13-14,16,20H,5-6,11-12,15H2,1-2H3,(H,24,25,27)

InChI Key

KMRRRWHADJLAQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The spiro[cyclopentane-1,3'-isoquinoline] core is constructed via Pictet-Spengler reactions or intramolecular cyclizations . For example, Source demonstrates that dopamine derivatives react with cyclopentanone under phosphate-buffered conditions (pH 9, 70°C) to form spirocyclic tetrahydroisoquinolines in 40–51% yields. Alternatively, Source employs nitro-group reduction followed by acid-mediated cyclization, where 5'-nitrospiro[cyclopentane-1,3'-indolin]-2'-one is hydrogenated (Pd/C, H₂) and treated with trifluoromethanesulfonic acid to yield the spirocyclic amine intermediate.

Key Intermediates

  • tert-Butyl 5'-amino-2'-oxospiro[cyclopentane-1,3'-indoline]-1'-carboxylate : Synthesized via boc protection of the spirocyclic amine (Boc₂O, triethylamine) followed by nitro reduction (H₂, Pd/C).

  • 7'-Bromo-5'-nitrospiro[cyclopentane-1,3'-indolin]-2'-one : Brominated using N-bromosuccinimide (NBS) in H₂SO₄, achieving 95% yield.

Formation of the 1'-Oxo Group

Oxidation of Amine Intermediates

The 1'-oxo group is installed via oxidation of secondary amines. Source oxidizes spirocyclic amines using KMnO₄ in acetone (0°C, 4 h) to yield ketones. Alternatively, Source employs iodine-catalyzed oxidation in ethanol (reflux, 8 h), achieving 84% conversion.

Installation of the Carboxamide Moiety

Coupling Reactions

The pyridin-4-yl carboxamide is formed via amide coupling between the spirocyclic carboxylic acid and pyridin-4-amine. Source uses HATU/DIPEA in DMF (25°C, 12 h) for analogous couplings, yielding 65–89%. For acid activation, mixed anhydride methods (ClCO₂iPr, N-methylmorpholine) are also effective.

Carboxylic Acid Precursor

The carboxylic acid intermediate is synthesized via hydrolysis of ester-protected spiro compounds. Source hydrolyzes methyl esters using LiOH in THF/H₂O (50°C, 6 h), achieving quantitative yields.

Optimization and Purification

Reaction Conditions

  • Temperature : Cyclizations proceed optimally at 70–100°C.

  • Catalysts : Pd/C (hydrogenation), iodine (oxidation).

  • Solvents : THF, dioxane, and ethyl acetate for coupling; methanol for crystallizations.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1).

  • Crystallization : Hexane/ethyl acetate mixtures yield high-purity solids.

Summary of Synthetic Routes and Yields

StepReaction TypeConditionsYieldSource
Spiro core formationPictet-Spengler cyclizationKPi buffer, 70°C40%
BrominationNBS in H₂SO₄RT, 5 h95%
Alkylation2-methylpropyl bromide, NaHTHF, 60°C78%
OxidationKMnO₄, acetone0°C, 4 h82%
Amide couplingHATU, DIPEADMF, 25°C89%

Chemical Reactions Analysis

Types of Reactions

2’-(2-methylpropyl)-1’-oxo-N-(pyridin-4-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

2’-(2-methylpropyl)-1’-oxo-N-(pyridin-4-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, including its effects on cellular processes and its interactions with biological targets.

    Medicine: It may be investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of 2’-(2-methylpropyl)-1’-oxo-N-(pyridin-4-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name 2' Substituent 4' Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound 2-methylpropyl N-(pyridin-4-yl) carboxamide C25H29N3O2* ~403* Enhanced hydrogen bonding via pyridinyl group; likely improved solubility in polar solvents.
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid Cyclohexyl Carboxylic acid C20H25NO3 327.42 Higher acidity (pKa ~4-5); potential for salt formation; lower membrane permeability.
2'-(2-Furylmethyl)-N-isopropyl-...carboxamide 2-Furylmethyl N-isopropyl carboxamide C22H26N2O3 366.5 Aromatic furan enhances π-π interactions; moderate lipophilicity (LogP ~2.5 inferred).
2'-Isobutyl-1'-oxo-...-4'-carboxylic acid 2-Methylpropyl Carboxylic acid C20H25NO3 327.42 Analogous 2' substituent but lacks pyridinyl group; likely lower target binding affinity.
N-(3-Methoxypropyl)-...carboxamide Not specified N-(3-methoxypropyl) C25H30N2O3 406.5 Ether linkage increases hydrophilicity; flexible side chain may reduce steric hindrance.
2'-(2-Methoxyethyl)-N-(4-isopropylphenyl)-...carboxamide 2-Methoxyethyl N-(4-isopropylphenyl) C25H30N2O3 406.5 Bulky aryl substituent may hinder solubility; methoxyethyl enhances polarity.

*Inferred based on structural analogs (see Section 2.2).

Substituent-Driven Property Analysis

2' Position Modifications
  • Alkyl vs. Aryl Groups: The target’s 2-methylpropyl (isobutyl) substituent offers moderate lipophilicity (LogP ~3.5 estimated), balancing solubility and membrane permeability. Furylmethyl () introduces aromaticity and polarity, favoring interactions with biological targets via π-stacking .
4' Functional Group Variations
  • Carboxamide vs. Carboxylic Acid :
    • The target’s pyridin-4-yl carboxamide enhances hydrogen bonding and target specificity compared to carboxylic acid analogs (e.g., ). Carboxamides generally exhibit higher metabolic stability and bioavailability .
    • N-Substituent Diversity :
  • Pyridinyl (target) vs. isopropyl () or phenethyl () groups modulate electronic and steric effects. Pyridine’s aromatic nitrogen may improve binding to enzymes or receptors .

Physicochemical and Analytical Comparisons

NMR and MS/MS Profiling
  • NMR Shifts : Regions A (positions 39–44) and B (positions 29–36) in spirocyclic analogs () show distinct chemical shifts depending on substituents. The target’s pyridinyl group would likely alter shifts in these regions .
  • MS/MS Clustering : Molecular networking () groups compounds with cosine scores >0.8 based on fragmentation patterns. The target’s unique pyridinyl moiety may distinguish it from furan- or cyclohexyl-containing analogs .
Lumping Strategy Implications

Compounds with similar core structures but varying substituents (e.g., 2'-alkyl vs. 2'-aryl) may undergo divergent metabolic pathways despite shared physicochemical processes (). This necessitates individualized profiling for drug development .

Biological Activity

The compound 2'-(2-methylpropyl)-1'-oxo-N-(pyridin-4-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a complex organic molecule notable for its unique spirocyclic structure, which integrates features of cyclopentane and isoquinoline. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on available research findings.

  • Molecular Formula : C23H27N3O2
  • Molecular Weight : Approximately 366.49 g/mol
  • Structure : The compound features a spirocyclic structure that enhances its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound is not fully elucidated; however, preliminary studies suggest it may interact with specific molecular targets such as enzymes and receptors. These interactions could modulate various biochemical pathways, potentially leading to therapeutic effects such as:

  • Anti-inflammatory activity
  • Analgesic effects
  • Neuroprotective properties

The proposed mechanism of action for this compound involves binding to specific receptors or enzymes, thereby influencing biological pathways. The unique structural attributes of the spirocyclic framework allow it to fit into specific binding sites, enhancing its efficacy in modulating biological functions.

Comparative Analysis of Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the potential effects and mechanisms of this compound:

Compound NameStructural FeaturesUnique Attributes
2-(2-methylpropyl)-4-(4-pyridin-2-ylpiperazine-1-carbonyl)spiro[4H-isoquinoline-3,1’-cyclopentane]-1-oneContains a piperazine moietyPotentially different receptor interactions
N-(3-methylbutyl)-1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamideTetrahydrofuran componentMay exhibit different solubility profiles

Case Studies and Research Findings

Research into the biological activity of similar compounds has yielded significant findings:

  • Anti-inflammatory Effects : Studies indicate that compounds with similar spirocyclic structures exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Activity : Certain derivatives have shown promise in neuroprotection by reducing oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.
  • Analgesic Properties : Compounds related to this structure have been tested for analgesic effects in animal models, demonstrating pain relief comparable to standard analgesics.

Q & A

Basic Question: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including spirocyclic core formation, amide coupling, and regioselective functionalization. Key steps:

  • Core assembly : Use Suzuki-Miyaura coupling for spiro[cyclopentane-isoquinoline] construction, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in toluene/water .
  • Amide coupling : Employ carbodiimide reagents (EDC/HOBt) for introducing the pyridin-4-yl carboxamide group, with DMAP catalysis to enhance efficiency .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), reaction temperature (60–80°C), and stoichiometric ratios to minimize side products. Monitor intermediates via LC-MS .

Yield Challenges : Discontinued production of analogous compounds (e.g., ’s 2′-isobutyl derivative) suggests scalability issues. Counteract low yields (<30%) via gradient recrystallization or chiral HPLC for enantiopure batches .

Basic Question: What analytical techniques confirm structural integrity and purity?

Methodological Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to verify spirocyclic geometry and amide bond formation. Key signals: δ 8.5 ppm (pyridine H), δ 1.2–1.8 ppm (cyclopentane CH₂) .
  • HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>98%). Detect impurities from incomplete coupling or oxidation .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern. Discrepancies >2 ppm indicate byproducts .

Basic Question: What safety precautions are necessary during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, face shield, and EN 166-certified goggles to prevent ocular/skin contact .
  • Engineering controls : Use fume hoods for weighing/reacting solids. Avoid dust generation; employ HEPA filters .
  • Waste disposal : Neutralize acidic/basic residues before aqueous disposal. Incinerate organic waste .

Advanced Question: How does the 2-methylpropyl substituent impact biological activity vs. cyclohexyl analogs?

Methodological Answer:

  • SAR Insights : The 2-methylpropyl group enhances lipophilicity (clogP +0.5 vs. cyclohexyl), improving membrane permeability in cell-based assays .
  • Activity Comparison : Cyclohexyl analogs () show reduced kinase inhibition (IC₅₀ >10 µM) vs. 2-methylpropyl derivatives (IC₅₀ ~2 µM), likely due to steric hindrance .
  • Validation : Use competitive binding assays (SPR/ITC) to quantify target affinity differences .

Advanced Question: How to resolve contradictions in reported enzyme inhibition data?

Methodological Answer:

  • Reproducibility : Standardize assay conditions (pH 7.4, 25°C) and enzyme sources (recombinant vs. tissue-extracted) .
  • Orthogonal assays : Cross-validate IC₅₀ values using fluorescence polarization (FP) and radiometric assays .
  • Control for off-target effects : Include pan-inhibitors (e.g., staurosporine) and gene-knockout models .

Advanced Question: What in vivo models evaluate pharmacokinetics and toxicity?

Methodological Answer:

  • Models : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV). Monitor plasma half-life (t₁/₂) via LC-MS/MS .
  • Dosing : Start with 10 mg/kg (QD) for 7 days; adjust based on Cmax and AUC₀–24h. Assess hepatotoxicity via ALT/AST levels .
  • Tissue distribution : Radiolabel the compound (¹⁴C) to track accumulation in brain/liver .

Advanced Question: How can computational methods guide derivative design?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding to kinase ATP pockets (PDB: 3PP0). Prioritize derivatives with ΔG < -9 kcal/mol .
  • QSAR : Train models on IC₅₀ data (n=50 analogs) to correlate substituent electronegativity with activity (R² >0.7) .
  • MD simulations : Simulate ligand-receptor stability (50 ns) to identify critical H-bonds (e.g., pyridine N with Lys123) .

Advanced Question: How to scale up synthesis while maintaining enantiopurity?

Methodological Answer:

  • Catalyst optimization : Switch from Pd(PPh₃)₄ to Josiphos ligands for asymmetric spirocyclization (ee >95%) .
  • Purification : Replace column chromatography with continuous-flow crystallization (temperature-controlled ethanol) .
  • Process monitoring : Implement PAT tools (e.g., ReactIR) to track reaction progression and minimize racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.